

The Pharmacokinetics and Pharmacodynamics of Mezigdomide: A Technical Overview

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Compound of Interest

Compound Name: Mezigdomide

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Mezigdomide (formerly CC-92480, also known as BMS-986348) is a potent, orally administered novel cereblon E3 ligase modulator (CELMoD™) agent under investigation for the treatment of relapsed and refractory multiple myeloma (RRMM).[1][2][3] As the most potent of the CELMoD agents, **mezigdomide** has demonstrated significant preclinical and clinical activity, particularly in heavily pretreated patient populations, including those refractory to immunomodulatory drugs (IMiDs), proteasome inhibitors (PIs), and anti-CD38 monoclonal antibodies.[4][5] This technical guide provides a detailed overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of **mezigdomide**, summarizing key data, experimental methodologies, and its mechanism of action.

Pharmacodynamics: Mechanism of Action

Mezigdomide exerts its potent anti-myeloma effects by modulating the function of the Cereblon (CRBN) E3 ubiquitin ligase complex.[3] Unlike earlier IMiDs, **mezigdomide** was specifically designed for maximal and rapid degradation of its target proteins.[6][7]

Molecular Action: **Mezigdomide** binds with high affinity to cereblon, a substrate receptor for the Cullin 4A ring ligase (CRL4^CRBN^)^ E3 ubiquitin ligase complex.[4][5] This binding alters the conformation of the complex, inducing the recruitment of neo-substrate proteins for ubiquitination and subsequent proteasomal degradation.[3][4]

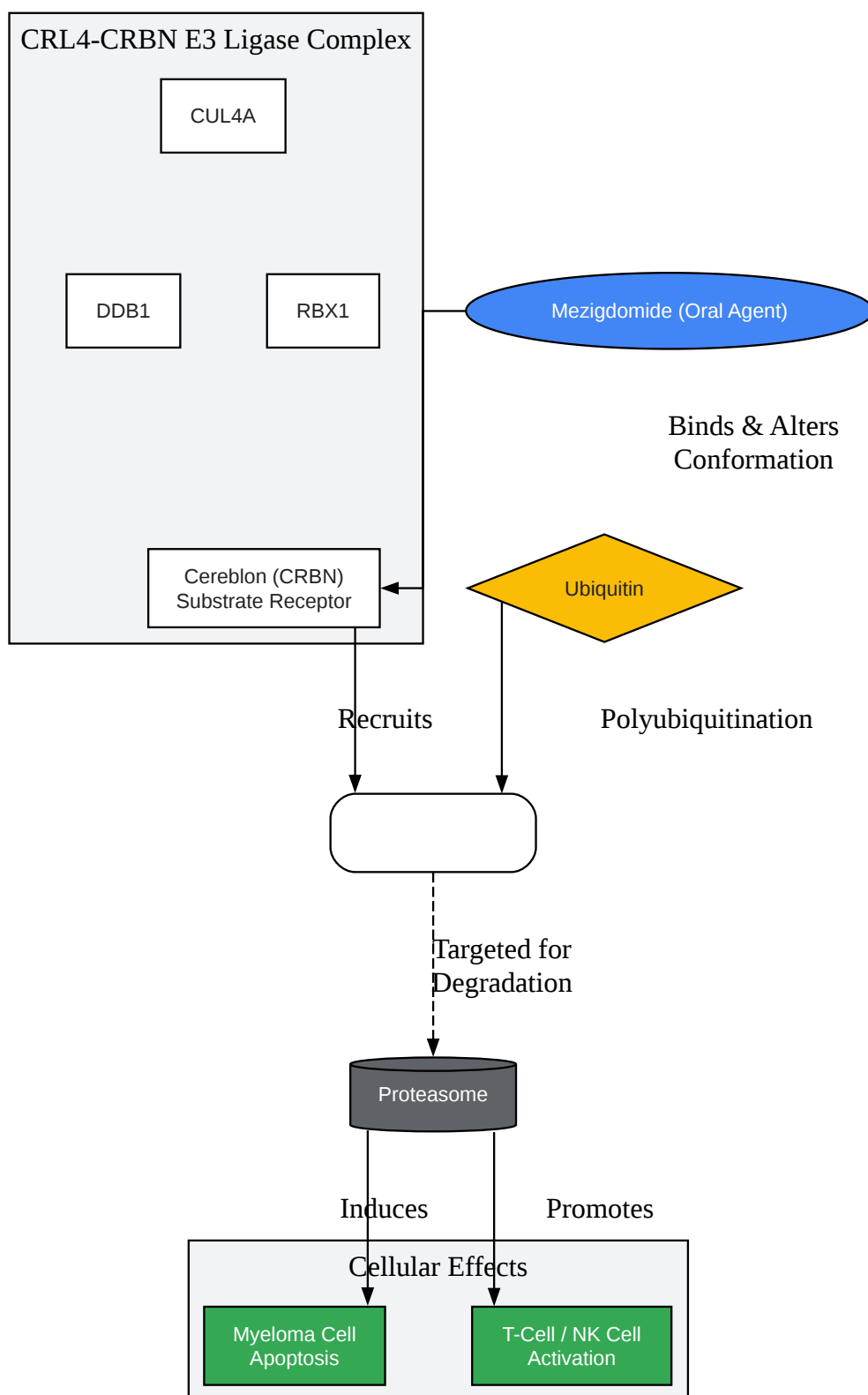
Key Substrates and Downstream Effects: The primary targets of **mezigdomide**-induced degradation are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3][4]

These proteins are overexpressed in multiple myeloma cells and play a crucial role in their pathogenesis, proliferation, and survival.[8]

The degradation of Ikaros and Aiolos leads to two main downstream effects:

- **Direct Tumoricidal Activity:** The elimination of these transcription factors results in potent anti-proliferative and apoptotic effects in myeloma cells.[4][5] This activity is maintained even in cell lines resistant to lenalidomide and pomalidomide.[5]
- **Immunomodulatory Effects:** **Mezigdomide** enhances the host anti-tumor immune response. [5] This includes direct T-cell and Natural Killer (NK) cell immune-stimulatory activities and can reverse T-cell exhaustion.[6][9] Preclinical studies show that **mezigdomide** enhances T-cell and NK cell activity, which may synergize with other immunotherapies.[10]

Mezigdomide is considered the most potent CELMoD, demonstrating 100% closure of the cereblon E3 ligase complex, compared to approximately 50% for iberdomide and 20% for pomalidomide.[11] This leads to a remarkably rapid and intense degradation of Ikaros and Aiolos.[11]



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Caption: Mezigdomide's mechanism of action via the CRL4-CRBN E3 ligase complex.

Pharmacokinetics

Clinical studies have characterized the pharmacokinetic profile of **mezigdomide**, revealing dose-dependent and linear kinetics.

Absorption: **Mezigdomide** is administered orally in capsule form.[1][12] It is rapidly absorbed.[13] A population PK model developed from data in healthy subjects demonstrated a linear dose-exposure relationship.[4] The oral bioavailability is affected by food and concomitant medications:

- Food Effect: A high-fat meal was found to increase oral bioavailability by approximately 30%. [7]
- Acid Reducing Agents (ARAs): Co-administration with a proton pump inhibitor (PPI) decreased oral bioavailability by about 64%.[7] **Mezigdomide** is a weak-base compound with pH-dependent solubility, which decreases significantly as pH increases.[7]

Distribution: Specific data on the volume of distribution and protein binding were not detailed in the provided search results.

Metabolism: **Mezigdomide** is primarily eliminated through hepatic metabolism.[13]

Excretion: Renal elimination plays a minor role in the clearance of **mezigdomide**. [13] Consequently, studies have shown that **mezigdomide** dose modifications are likely not required for patients with mild to moderate renal impairment (Creatinine Clearance [CrCl] \geq 30 mL/min).[13] There was no apparent relationship between CrCl and **mezigdomide** oral clearance or systemic exposures.[13]

Summary of Pharmacokinetic Data

Parameter	Description	Finding	Citation
Administration	Route of delivery	Oral	[1]
Kinetics	Dose-exposure relationship	Dose-dependent, linear PK with increasing systemic exposure.	[4][13]
Absorption	Speed of uptake	Rapid absorption.	[13]
Food Effect	Impact of high-fat meal on bioavailability	~30% increase in oral bioavailability.	[7]
Drug Interaction	Impact of Proton Pump Inhibitors (PPIs)	~64% decrease in oral bioavailability.	[7]
Metabolism	Primary site of metabolic clearance	Hepatic.	[13]
Elimination	Role of kidneys in drug clearance	Renal elimination plays a minor role.	[13]
Renal Impairment	Dosing in mild to moderate renal impairment	Dose modifications are likely not required.	[13]

Clinical Efficacy and Safety

Mezigdomide has been evaluated in several clinical trials, both as a monotherapy and in combination with other anti-myeloma agents, demonstrating promising efficacy in a heavily pretreated patient population.

Efficacy in Combination with Dexamethasone (CC-92480-MM-001 Study)

In the pivotal phase 1/2 CC-92480-MM-001 study, **mezigdomide** was combined with dexamethasone in patients with RRMM.[6] The recommended phase 2 dose (RP2D) was identified as 1.0 mg of **mezigdomide** taken once daily for 21 days of a 28-day cycle.[6][14]

Patient Cohort	N	Overall Response Rate (ORR)	Very Good Partial Response (VGPR) or Better	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)	Citation
Phase 1 (Dose-Escalation)	77	25%	13%	-	-	[15]
Phase 2 (Dose-Expansion)	101	41%	25%	7.6 months	4.4 months	[6] [15]
Phase 2 (Triple-Class Refractory)	101	40.6%	24.8%	-	-	[4]
Phase 2 (Prior Anti-BCMA Therapy)	30	50%	-	-	-	[4] [15]
Phase 2 (Extramedullary Plasmacytomas)	40	30%	-	-	-	[4] [15]

Efficacy in Combination with Other Agents

Mezigdomide has also shown high response rates when combined with proteasome inhibitors.

- With Bortezomib and Dexamethasone (MeziVd): An overall response rate (ORR) of 85.7% was observed in the dose-expansion cohort, with a median PFS of 17.5 months.[\[16\]](#)

- With Carfilzomib and Dexamethasone (MeziKd): This combination yielded an ORR of 85.2%.
[16]
- With Trametinib and Dexamethasone: An ORR of 75% was reported.[17]

Safety and Tolerability

The safety profile of **mezigdomide** is considered manageable, with myelosuppression being the most common adverse event.[6] This is consistent with its mechanism of action, as Ikaros and Aiolos are involved in granulocyte maturation.[4][8]

Adverse Event (Any Grade)	Dose-Escalation Cohort (N=77)	Citation
Neutropenia	81%	[15]
Infections and Infestations	74%	[15]
Anemia	61%	[15]
Thrombocytopenia	51%	[15]

Grade 3/4 Treatment-Emergent Adverse Events (TEAEs):

- Neutropenia: This is the most common grade 3/4 TEAE, occurring in 71.5% to 85.0% of patients across various combination cohorts.[4][17] It is generally responsive to growth factor support.[18]
- Infections: Reported in 40.3% of patients in the phase 1 component of the CC-92480-MM-001 study.[4]
- Dose-Limiting Toxicities: In the phase 1 trial, the most common dose-limiting toxicities were neutropenia and febrile neutropenia.[6][14]

Experimental Protocols and Methodologies

The clinical development of **mezigdomide** has been supported by robust preclinical and translational biomarker analyses.

Pharmacokinetic Analysis:

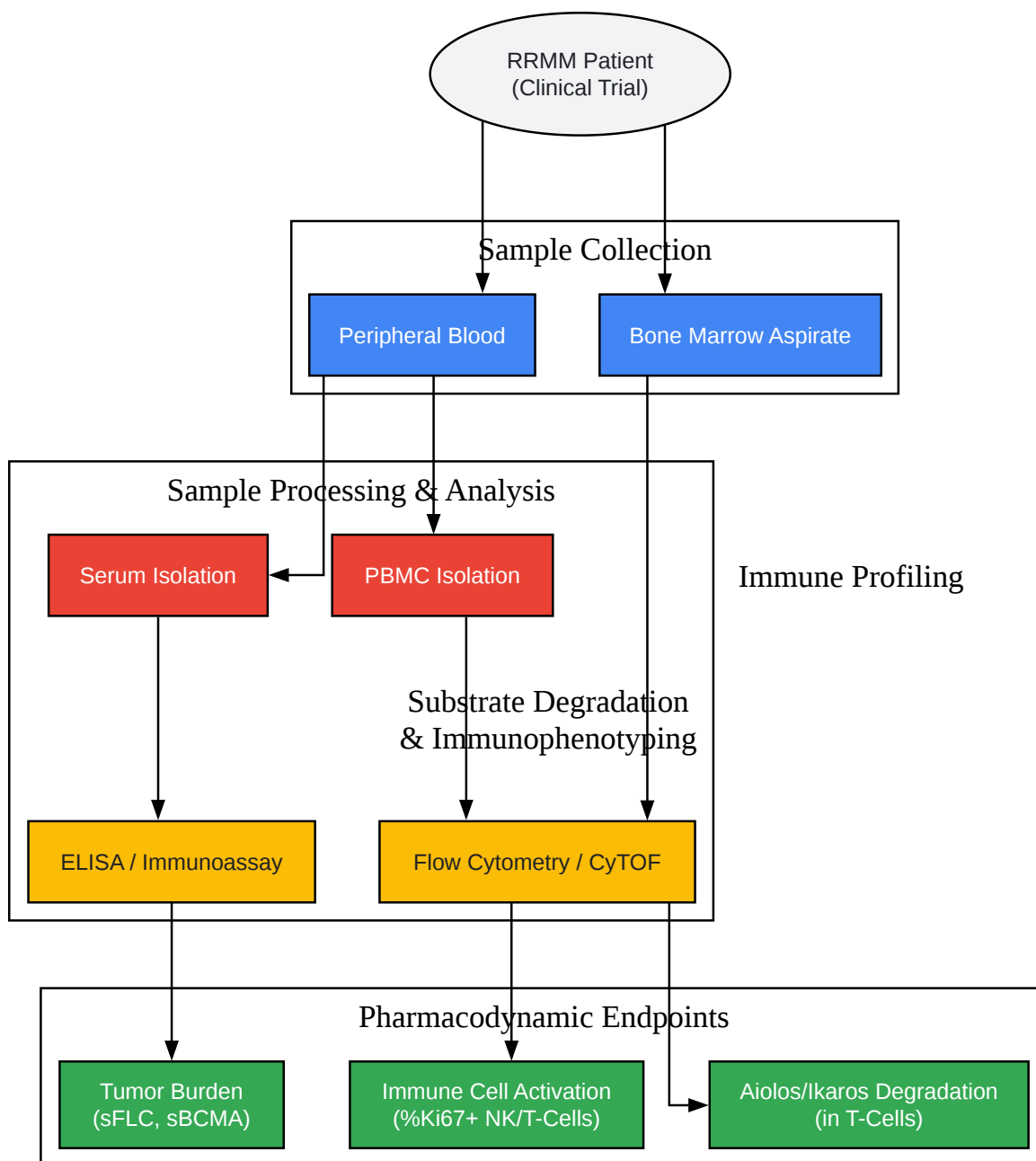
- **Bioanalytic Method:** A validated chiral liquid chromatography–tandem mass spectrometry (LC-MS/MS) assay was used to determine the plasma concentrations of **mezigdomide**.[\[7\]](#) The method involves solid phase extraction of the drug and its deuterated internal standard from human plasma.[\[7\]](#)

Pharmacodynamic Biomarker Analysis:

- **Target Engagement and Substrate Degradation:** The degradation of Ikaros and Aiolos in patient peripheral blood and bone marrow samples is a key PD biomarker. In the CC-92480-MM-002 trial, a 0.6 mg dose of **mezigdomide** was necessary to achieve greater than 50% degradation of Aiolos in peripheral blood T-cells.[\[19\]](#)
- **Methodology:** Flow cytometry is used to measure the expression of Aiolos in T-cells and to conduct immunophenotyping of immune cell populations (e.g., NK cells, T-cells).[\[19\]](#)[\[20\]](#)
- **Tumor Burden Biomarkers:** Serum free light chain (sFLC) and soluble B-cell maturation antigen (sBCMA) levels are analyzed as biomarkers for tumor response.[\[19\]](#)
- **Immune Cell Profiling:** High-dimensional mass cytometry (CyTOF) has been used to profile immune populations in the bone marrow microenvironment at a single-cell resolution, revealing shifts from exhausted to activated T-cell and NK cell populations upon treatment.[\[20\]](#)

Preclinical Assays:

- **In Vitro Cytotoxicity Assays:** The synergistic anti-tumor activity of **mezigdomide** in combination with other agents like daratumumab has been evaluated using complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC) assays in multiple myeloma cell lines.[\[19\]](#)



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Caption: A generalized workflow for pharmacodynamic biomarker analysis in **mezigdomide** trials.

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